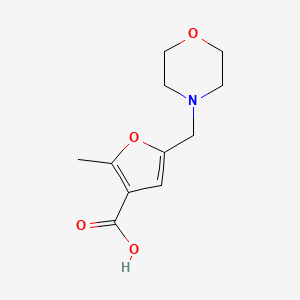

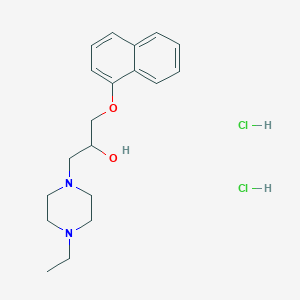

N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar pyrimidine ring. In a related compound, the S atom is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom . The essentially planar pyrimidine ring forms a dihedral angle with the benzene ring .Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .科学的研究の応用

1. Spectroscopic and Structural Investigation

A study by Mansour and Ghani (2013) focuses on the structural analysis of a similar compound, exploring its molecular structure, vibrational frequencies, and electronic structures through DFT/B3LYP and HF methods. This research provides insights into the stability of molecules arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds, which are crucial for understanding the chemical properties and potential applications of N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide in various scientific fields (Mansour & Ghani, 2013).

2. Antimicrobial and Antituberculosis Activity

Ghorab et al. (2017) synthesized novel thiourea derivatives bearing the benzenesulfonamide moiety and evaluated their activity against Mycobacterium tuberculosis. Their findings highlight the antimycobacterial potential of these compounds, indicating the role of this compound derivatives in developing new antituberculosis drugs (Ghorab et al., 2017).

3. Carbonic Anhydrase Inhibition for Glaucoma Treatment

Casini et al. (2002) investigated derivatives of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide for their inhibition of carbonic anhydrase isozymes, targeting the treatment of glaucoma. These compounds demonstrated potent inhibition of isozymes involved in aqueous humor secretion, suggesting their potential application in developing topical antiglaucoma therapies (Casini et al., 2002).

作用機序

While the specific mechanism of action for “N-(6-(benzyloxy)pyrimidin-4-yl)-2-chlorobenzenesulfonamide” is not available, pyrimidine derivatives are known to exert their biological potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

特性

IUPAC Name |

2-chloro-N-(6-phenylmethoxypyrimidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c18-14-8-4-5-9-15(14)25(22,23)21-16-10-17(20-12-19-16)24-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWMNVKWYMRDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2734637.png)

![8-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734642.png)

![N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2734645.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2734647.png)

![4-{[1-(3-Fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2734648.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxybenzamide](/img/structure/B2734649.png)

![N-[2-(1-Methyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2734653.png)

![1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2734655.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)